molecular formula C9H7ClO2 B3059355 2-Acetylbenzoyl chloride CAS No. 98588-64-8

2-Acetylbenzoyl chloride

Cat. No.: B3059355
CAS No.: 98588-64-8
M. Wt: 182.6 g/mol
InChI Key: LFAHDEVKBSAKEX-UHFFFAOYSA-N
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Description

2-Acetylbenzoyl chloride is an organic compound with the molecular formula C₉H₇ClO₂. It is a derivative of benzoyl chloride, where the acetyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of benzene derivatives. The reaction typically involves the use of acetyl chloride and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Acetylbenzoyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of active pharmaceutical ingredients (APIs) and drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the acetyl group.

    Acetyl Chloride: Contains the acetyl group but lacks the benzoyl moiety.

    2-Acetylbenzoic Acid: Similar structure but with a carboxylic acid group instead of the chloride.

Uniqueness: 2-Acetylbenzoyl chloride is unique due to the presence of both acetyl and benzoyl groups, making it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-acetylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-6(11)7-4-2-3-5-8(7)9(10)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAHDEVKBSAKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512776
Record name 2-Acetylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98588-64-8
Record name 2-Acetylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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